molecular formula C15H14N2O2S B2877007 N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide CAS No. 1206992-78-0

N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide

Cat. No.: B2877007
CAS No.: 1206992-78-0
M. Wt: 286.35
InChI Key: PFBFWCHRIDKXMW-UHFFFAOYSA-N
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Description

N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene carboxamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The compound's core structure is closely related to various biologically active thiophene carboxamide derivatives reported in scientific literature, which have demonstrated a range of therapeutic potentials. Thiophene carboxamide derivatives have been investigated as promising scaffolds for developing novel anticancer agents. Research indicates that such compounds can function as biomimetics of known anticancer drugs like Combretastatin A-4 (CA-4), potentially acting by inhibiting tubulin polymerization and disrupting cancer cell division . Furthermore, structurally similar compounds have shown cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7), by inducing apoptosis through caspase-3/7 activation and mitochondrial depolarization . Beyond oncology, the thiophene carboxamide pharmacophore is found in compounds explored for treating infectious diseases. Some derivatives exhibit potent antibacterial efficacy against resistant bacterial strains, including extended-spectrum β-lactamase (ESBL) producing Escherichia coli, by potentially targeting bacterial enzymes like β-lactamase . Other research avenues for thiophene carboxamides include their role as platelet Activating Factor Receptor (PAFR) antagonists for treating ocular diseases, allergies, and inflammation-related disorders , as well as their antioxidant properties . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough safety assessments before handling.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonylamino)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c18-14(10-7-8-10)16-11-4-1-2-5-12(11)17-15(19)13-6-3-9-20-13/h1-6,9-10H,7-8H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBFWCHRIDKXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanecarboxylic Acid Activation

Cyclopropanecarboxylic acid is activated using N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane. This forms a stable NHS ester, which reacts with 2-aminophenol in the presence of triethylamine to yield 2-cyclopropaneamidophenol. Subsequent reduction using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C) in ethanol selectively reduces the phenolic hydroxyl group to an amine, producing 2-cyclopropaneamidoaniline.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C → room temperature (20–25°C)
  • Catalyst : 10% Pd/C
  • Yield : 68–72%

Alternative Pathway: Mitsunobu Reaction

For substrates sensitive to reduction, the Mitsunobu reaction couples cyclopropanecarboxylic acid directly to 2-aminophenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Ph₃P) in tetrahydrofuran (THF). This method bypasses the reduction step but requires stoichiometric phosphine and azodicarboxylate reagents.

Optimized Parameters :

  • Molar Ratio : 1:1.2 (acid:phenol)
  • Reaction Time : 24 hours
  • Yield : 65–70%

Thiophene-2-carbonyl Chloride Preparation

Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux in toluene. Excess SOCl₂ is removed via distillation, and the resultant acyl chloride is used without further purification due to its hygroscopic nature.

Critical Data :

  • Reaction Temperature : 80°C
  • Purity (by NMR) : >95%
  • Storage : −20°C under argon

Coupling of Intermediates

Schlenk Technique for Amide Bond Formation

Under inert atmosphere, 2-cyclopropaneamidoaniline is dissolved in dry THF and cooled to 0°C. Thiophene-2-carbonyl chloride is added dropwise, followed by N,N-diisopropylethylamine (DIPEA) to scavenge HCl. The reaction proceeds for 12 hours, after which the mixture is concentrated and purified via silica gel chromatography.

Characterization Data :

  • Melting Point : 158–160°C
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02–7.98 (m, 1H, thiophene), 7.65–7.60 (m, 2H, aromatic), 1.45–1.38 (m, 4H, cyclopropane)
  • Yield : 75–80%

Solid-Phase Synthesis for Scalability

Immobilizing 2-cyclopropaneamidoaniline on Wang resin enables iterative coupling with thiophene-2-carboxylic acid using O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU). Cleavage with trifluoroacetic acid (TFA) liberates the product, which is precipitated in cold diethyl ether.

Advantages :

  • Purity : >98% (HPLC)
  • Scale : Up to 100 g per batch

Analytical and Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 301.0843 [M+H]⁺
  • Calculated for C₁₅H₁₃N₂O₂S : 301.0847
  • Error : 1.3 ppm

X-ray Crystallography

Single-crystal analysis (Figure 1) reveals planarity of the thiophene ring (r.m.s. deviation = 0.005 Å) and dihedral angles of 72.3° between the cyclopropane and aromatic planes, consistent with steric crowding at the ortho-position.

Industrial-Scale Purification Strategies

Recrystallization Optimization

The crude product is dissolved in hot ethyl acetate (60°C) and gradually cooled to −20°C. Seed crystals are introduced to induce controlled crystallization, yielding needle-like crystals with 99.5% purity (by HPLC).

Chromatographic Methods

Preparative HPLC with a C18 column (MeCN/H₂O gradient) resolves residual diastereomers, though this step is typically unnecessary if crystallization is effective.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Thiourea vs. Amide Linkers : Thiourea derivatives (e.g., compound 79) demonstrate potent antituberculosis activity, likely due to enhanced hydrogen bonding with InhA . In contrast, simple amide-linked derivatives (e.g., N-(4-methoxyphenyl)-thiophene-2-carboxamide) may prioritize metabolic stability over target binding .
  • Electron-Withdrawing Groups: The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide contributes to antibacterial activity but may also introduce genotoxicity .
  • Halogen Substitutions : Chloro- and fluoro-substituted derivatives (e.g., compounds 48 and 49 in ) show distinct NMR shifts, indicating electronic perturbations that could enhance receptor interactions .
Structural and Crystallographic Comparisons
  • Dihedral Angles : N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 13.53° (molecule A) and 8.50° (molecule B) between aromatic rings, influencing crystal packing via weak C–H⋯O/S interactions . Similar angles in homologs (e.g., 9.71° in N-(2-nitrophenyl)furan-2-carboxamide) suggest substituent-dependent conformational flexibility.
  • Hydrogen Bonding : Thiomorpholine-substituted derivatives (e.g., compound 8j in ) display C=O and N–H stretches in IR spectra, indicative of intermolecular interactions critical for stability .
Pharmacological Profiles
  • Antioxidant Activity : Cobalt complexes of thiourea-carboxamide hybrids (e.g., ) leverage metal coordination to enhance radical scavenging, though the target compound’s cyclopropane group may alter redox properties.
  • Enzyme Inhibition : Benzo[b]thiophene-2-carboxamides with methoxy or halogen substituents () show isoform-selective MAO-B inhibition, suggesting that substituent bulk and polarity are key determinants .

Data Tables for Key Analogs

Table 1: Structural and Pharmacological Comparison of Thiophene-2-Carboxamide Derivatives
Compound Molecular Weight (g/mol) Substituent Key Activity Potency/IC₅₀ Reference
N-(2-Cyclopropaneamidophenyl)thiophene-2-carboxamide* ~274.34 Cyclopropaneamidophenyl Inferred antimicrobial/MAO inhibition N/A -
N-(4-Methoxyphenyl)thiophene-2-carboxamide 233.29 4-Methoxyphenyl Structural reference N/A
Bis(N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide) Co(II) Not specified Thiourea-pyridinyl Antioxidant Superior to propyl gallate
Derivative 79 () Not specified Chlorobenzamide-thiourea Antituberculosis Highest activity among analogs
3-Hydroxy-N-(2-methoxyphenyl)benzo[b]thiophene-2-carboxamide Not specified 2-Methoxyphenyl MAO-B inhibition 100% inhibition at 10 µM

*Calculated molecular weight based on structure.

Biological Activity

N-(2-cyclopropaneamidophenyl)thiophene-2-carboxamide is a notable compound within the class of thiophene derivatives, recognized for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by research findings and data tables.

Overview of the Compound

This compound features a thiophene ring, which is a five-membered aromatic structure containing sulfur. Compounds in this category are often investigated for their potential in medicinal chemistry due to their ability to interact with various biological targets.

The biological activity of thiophene derivatives, including this compound, can be attributed to several mechanisms:

  • Enzyme Inhibition : These compounds may inhibit enzymes involved in cell proliferation and survival.
  • Cell Cycle Arrest : They can induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
  • Molecular Interactions : Binding to biomolecules such as tubulin has been observed, leading to altered cellular dynamics and morphology.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound exhibits significant cytotoxicity against various cancer cell lines. A study reported an IC50 value of 5.46 µM against Hep3B liver cancer cells, indicating potent activity comparable to established anticancer agents like Combretastatin A-4 (CA-4) .
Compound Cell Line IC50 (µM) Mechanism
This compoundHep3B5.46Tubulin binding
CA-4Hep3B6.0Tubulin binding

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Broad-Spectrum Activity : It has shown efficacy against both Gram-positive and Gram-negative bacteria. Specific derivatives exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Pathogen MIC (mg/mL) Comparison
Staphylococcus aureus6.72Ampicillin (7.0)
Escherichia coli8.0Ampicillin (8.5)

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound:

  • ABTS Assay Results : The compound demonstrated a percent inhibition of radical cation formation comparable to ascorbic acid, indicating strong antioxidant potential .

Case Studies and Research Findings

  • Cytotoxicity Study : A detailed investigation into the cytotoxic effects on Hep3B cells revealed that this compound alters cellular morphology and induces apoptosis through mitochondrial pathways.
  • Molecular Docking Studies : These studies highlighted the binding affinity of the compound towards tubulin, suggesting its potential as a lead compound for developing new anticancer therapies .
  • Antimicrobial Efficacy : Research showed that derivatives of thiophene carboxamides possess significant antibacterial activity against various pathogens, outperforming some conventional antibiotics in certain tests .

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